molecular formula C22H24N4O B12911793 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- CAS No. 118270-30-7

4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)-

Cat. No.: B12911793
CAS No.: 118270-30-7
M. Wt: 360.5 g/mol
InChI Key: VFDGPNZXYGOKDB-UHFFFAOYSA-N
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Description

4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- is a complex organic compound with the molecular formula C22H24N4O and a molecular weight of 360.45 . This compound is characterized by the presence of a morpholine ring, an ethanamine group, and a pyridazinyl group substituted with two phenyl rings. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,6-diphenyl-3-pyridazinyl chloride with 4-morpholineethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- undergoes various chemical reactions, including:

Scientific Research Applications

4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- can be compared with other similar compounds, such as:

Biological Activity

4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)-, also known as its dihydrochloride form, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula: C22H26Cl2N4O
  • Molecular Weight: 445.37 g/mol
  • CAS Number: 118269-80-0

The biological activity of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- is largely attributed to its interaction with various biological targets. The compound has been studied for its potential to modulate neurotransmitter systems and inhibit specific enzymes involved in disease processes.

Key Mechanisms:

  • Receptor Binding: The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition: Preliminary studies suggest that it could inhibit enzymes linked to cancer progression and inflammation.

Anticancer Properties

Research indicates that 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- exhibits promising anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines.

Case Study:

  • A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi.

Research Findings:

  • In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, 4-Morpholineethanamine exhibited significant inhibitory effects at low concentrations .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)-, a comparison with similar compounds is useful.

Compound NameMolecular FormulaBiological Activity
4-MorpholineethanamineC6H14N2ONeurotransmitter modulation
N-(4,6-Diphenyl-3-pyridazinyl)C22H26N4OAnticancer and antimicrobial effects
Other Pyridazine DerivativesVariesVariable; often includes similar activities

Safety and Toxicology

While preliminary findings are promising, comprehensive toxicological studies are essential to assess safety profiles. Current data suggest moderate toxicity levels in animal models; however, further research is required to establish safe dosage ranges for potential therapeutic use.

Properties

CAS No.

118270-30-7

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-4,6-diphenylpyridazin-3-amine

InChI

InChI=1S/C22H24N4O/c1-3-7-18(8-4-1)20-17-21(19-9-5-2-6-10-19)24-25-22(20)23-11-12-26-13-15-27-16-14-26/h1-10,17H,11-16H2,(H,23,25)

InChI Key

VFDGPNZXYGOKDB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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